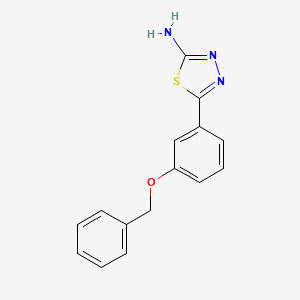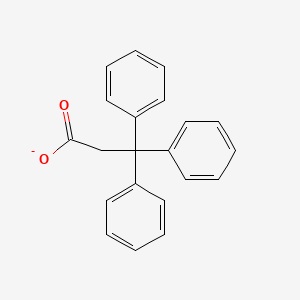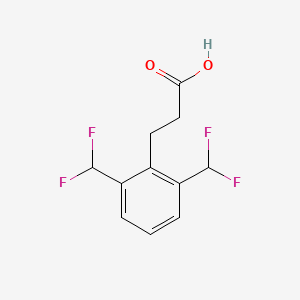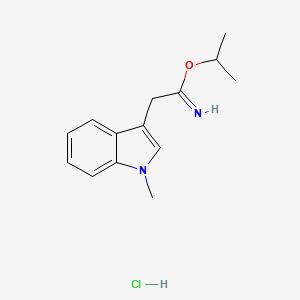
Isopropyl 1-methyl-3-indoleacetimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride typically involves multi-step organic reactions. One common method includes the Fischer indolisation reaction, which is a well-known procedure for synthesizing indole derivatives . This reaction involves the condensation of aryl hydrazines with ketones under acidic conditions, followed by N-alkylation to introduce the propan-2-yl group .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation can also be employed to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
Propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its synthetic accessibility and potential for diverse chemical modifications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C14H19ClN2O |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
propan-2-yl 2-(1-methylindol-3-yl)ethanimidate;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-10(2)17-14(15)8-11-9-16(3)13-7-5-4-6-12(11)13;/h4-7,9-10,15H,8H2,1-3H3;1H |
InChI Key |
KHBZWURVKMBOJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=N)CC1=CN(C2=CC=CC=C21)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4R,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol](/img/structure/B14777890.png)
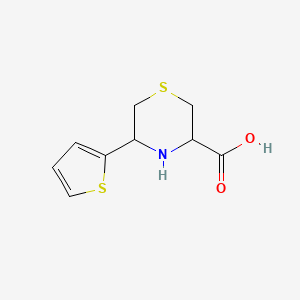

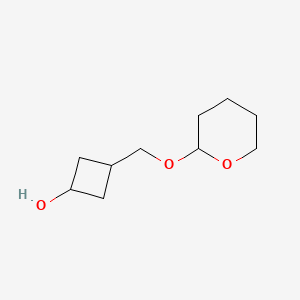
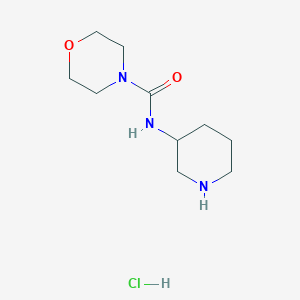
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)
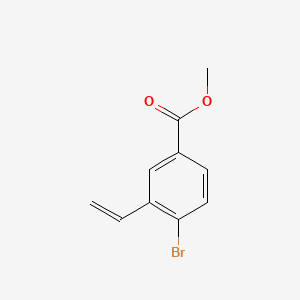
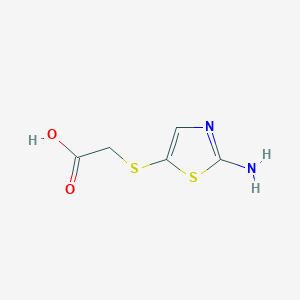

![([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)
